N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry
- Heteroaromatic Annulation Studies: The compound has been used as a synthon for regiospecific annulation with various heterocycles, demonstrating its utility in heterocyclic chemistry (Kumar, Ila, & Junjappa, 2007).
Oxidation Reactions
- Oxidation by Peracetic Acid: Research shows its interaction with hydrogen peroxide in glacial acetic acid, transforming into various substituted benzoxazoles and related compounds (Brewster et al., 1976).
Pharmacological Research
- Pharmacology of Dibenzo Oxazepines: Studies on the pharmacology of dibenzo oxazepines provide insights into their affinity and effects on histamine receptors and other aminergic GPCRs (Naporra et al., 2016).
Antiallergic Activity
- Antiallergic Properties: Research into dibenzoxepin derivatives, structurally related to the compound, has shown antiallergic effects, pointing to its potential therapeutic applications (Ohshima et al., 1992).
Synthetic Chemistry
- Synthetic Utilization: The compound serves as a precursor for synthesizing other heterocycles, showcasing its relevance in synthetic chemistry applications (Künzle & Schmutz, 1969).
Metabolism Studies
- Metabolism in vitro: The metabolism of dibenz[b,f]-1,4-oxazepine, a related compound, has been studied in vitro, shedding light on its metabolic pathways and possible human implications (Furnival et al., 1983).
Dopamine Receptor Research
- Dopamine D-1 Receptor Ligands: The compound and its derivatives have been investigated as potent dopamine D-1 receptor antagonists, suggesting its potential application in neurological research (Halldin et al., 1993).
Catalysis and Enantioselectivity
- Asymmetric Alkynylation: Its use in asymmetric alkynylation reactions, particularly in the synthesis of chiral derivatives, highlights its importance in catalysis and stereochemistry (Ren, Wang, & Liu, 2014).
Properties
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-3-5-17(10-14)28-13-22(26)24-16-7-9-20-18(12-16)23(27)25-19-11-15(2)6-8-21(19)29-20/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBCSKDROEJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.